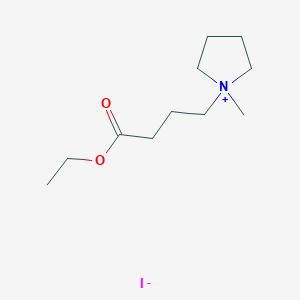
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is a quaternary ammonium salt with a pyrrolidinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide typically involves the quaternization of 1-methylpyrrolidine with 3-iodopropyl ethyl carbonate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidinium ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form ionic liquids.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Carboxypropyl)-1-methylpyrrolidinium iodide
- 1-(3-Hydroxypropyl)-1-methylpyrrolidinium iodide
- 1-(3-Aminopropyl)-1-methylpyrrolidinium iodide
Uniqueness
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is unique due to its ethoxycarbonyl group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for ester hydrolysis. This makes it particularly useful in applications requiring phase-transfer catalysis and drug delivery.
Properties
CAS No. |
22041-37-8 |
|---|---|
Molecular Formula |
C11H22INO2 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
ethyl 4-(1-methylpyrrolidin-1-ium-1-yl)butanoate;iodide |
InChI |
InChI=1S/C11H22NO2.HI/c1-3-14-11(13)7-6-10-12(2)8-4-5-9-12;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UVDWNZAWDMYFFE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCC[N+]1(CCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


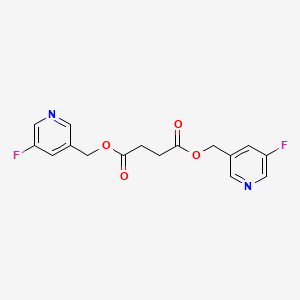
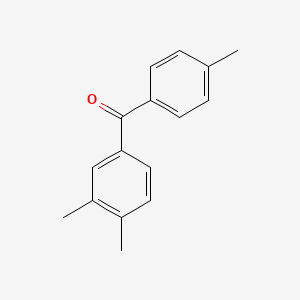
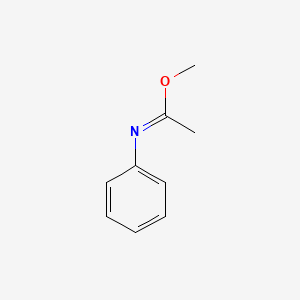
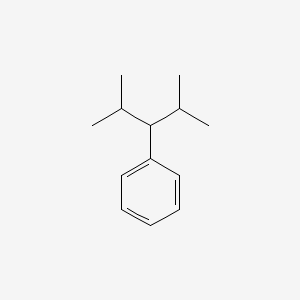
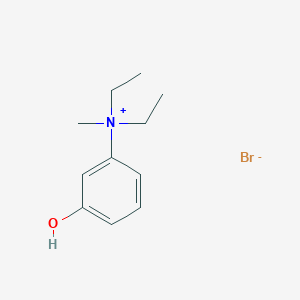
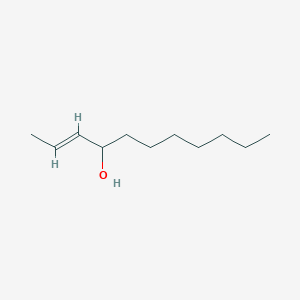
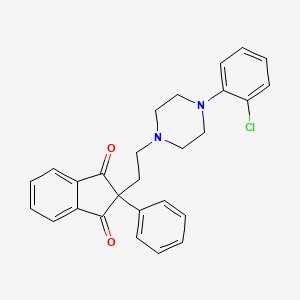
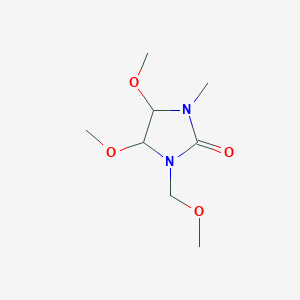
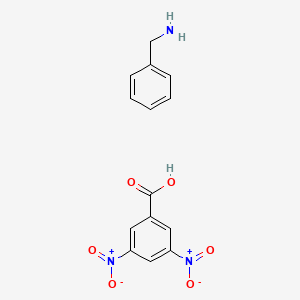

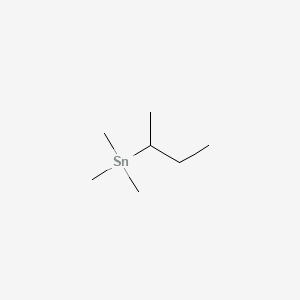

![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
